1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 618098-74-1
Cat. No.: VC11712284
Molecular Formula: C16H10F2N2O
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618098-74-1 |
|---|---|
| Molecular Formula | C16H10F2N2O |
| Molecular Weight | 284.26 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)-3-phenylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C16H10F2N2O/c17-13-6-7-15(14(18)8-13)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-10H |
| Standard InChI Key | JNXPOQMTTAUBOY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 2,4-difluorophenyl group, at the 3-position with a phenyl group, and at the 4-position with a formyl (-CHO) group. The presence of fluorine atoms on the aromatic ring enhances electronegativity and metabolic stability, making it a candidate for drug discovery .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀F₂N₂O | |
| Molecular Weight | 284.26 g/mol | |
| CAS Number | 618098-74-1 | |
| IUPAC Name | 1-(2,4-difluorophenyl)-3-phenylpyrazole-4-carbaldehyde |
Electronic and Steric Effects
The electron-withdrawing fluorine atoms at the 2- and 4-positions of the phenyl ring influence the compound’s reactivity. These substituents reduce electron density on the aromatic system, potentially enhancing interactions with biological targets such as enzymes or receptors . The aldehyde group at the 4-position serves as a reactive site for further chemical modifications, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies.
Synthesis and Optimization
Conventional Synthesis Route
The compound is typically synthesized via cyclization of a hydrazone precursor using the Vilsmeier-Haack reaction. In this method, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) act as cyclizing and formylating agents, respectively. A representative procedure involves:
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Dissolving (E)-1-[1-(2,4-difluorophenyl)ethylidene]-2-phenylhydrazine in DMF at 0°C.
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Slow addition of POCl₃, followed by refluxing for 6 hours.
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Isolation of the product via recrystallization, yielding 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in ~90% purity .
Table 2: Synthesis Conditions Comparison
| Parameter | This Compound | Analogous Compound |
|---|---|---|
| Reagents | POCl₃, DMF | POCl₃, DMF |
| Temperature | 0°C → Reflux | 0°C → Reflux |
| Reaction Time | 6 hours | 6 hours |
| Yield | 90% | 85–90% |
Mechanistic Insights
The reaction proceeds via the formation of a Vilsmeier-Haack adduct, where POCl₃ and DMF generate an electrophilic chloroiminium intermediate. This intermediate facilitates cyclization and formylation of the hydrazone, yielding the pyrazole-aldehyde product. The use of excess DMF ensures high conversion rates, while controlled temperature prevents side reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: Signals at δ 10.1 ppm (aldehyde proton), δ 8.2–7.3 ppm (aromatic protons), and δ 6.9–6.7 ppm (difluorophenyl protons) confirm the structure .
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¹³C-NMR: Peaks at δ 190 ppm (aldehyde carbon), δ 150–110 ppm (aromatic carbons), and δ 105 ppm (pyrazole C-4) align with expected shifts .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 284.26 [M]⁺ matches the theoretical molecular weight. Fragmentation patterns include losses of CO (28 amu) and F₂ (38 amu), corroborating the aldehyde and difluorophenyl groups .
Table 3: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR | 1680 cm⁻¹ (C=O stretch) | Aldehyde group |
| ¹H-NMR | δ 10.1 (s, 1H) | CHO proton |
| ¹³C-NMR | δ 190 (CHO) | Aldehyde carbon |
Biological Activities and Applications
Anti-Inflammatory Properties
Nagarapu et al. reported that 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives reduce carrageenan-induced edema by 75–78% . The aldehyde group in 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde may similarly modulate cyclooxygenase (COX) pathways, warranting further investigation .
Anticancer Activity
Zheng et al. found that pyrazole-carbaldehyde hydrazones induce apoptosis in A549 lung cancer cells via caspase-3 activation . The electron-deficient difluorophenyl group in this compound could enhance DNA intercalation or kinase inhibition, positioning it as a candidate for oncology drug development .
Industrial and Material Science Applications
Pharmaceutical Intermediates
The aldehyde moiety enables conjugation with amines or hydrazines to produce Schiff bases or hydrazones, which are explored as anticonvulsants and antiviral agents .
Coordination Chemistry
The compound’s nitrogen and oxygen atoms allow it to act as a ligand for transition metals. Copper(II) complexes of similar pyrazole-aldehydes exhibit catalytic activity in oxidation reactions .
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